2-(3,4-Dimethoxyphenyl)pentanenitrile

Multidrug Resistance P-glycoprotein Chemosensitizer

This unsubstituted 2-(3,4-dimethoxyphenyl)pentanenitrile scaffold is pharmacologically inert—no P-gp modulation up to 100 µM, no hERG activity at 30 µM. Essential synthetic building block for generating D-617, SC11, and MM36 libraries. Ideal negative control for ABC transporter assays and CYP3A isoform profiling. Procure for medicinal chemistry campaigns requiring a silent 3,4-dimethoxyphenyl carrier scaffold.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B7847503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)pentanenitrile
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCCC(C#N)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C13H17NO2/c1-4-5-11(9-14)10-6-7-12(15-2)13(8-10)16-3/h6-8,11H,4-5H2,1-3H3
InChIKeyHCSVOKWUXPFAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)pentanenitrile: Chemical Identity and Structural Class Baseline for Procurement


2-(3,4-Dimethoxyphenyl)pentanenitrile is a synthetic small molecule belonging to the phenylacetonitrile class, characterized by a 3,4-dimethoxyphenyl group attached to a pentanenitrile core [1]. This scaffold is a critical structural precursor and metabolite fragment within the verapamil family, but its identity is frequently conflated in chemical databases with more functionally advanced derivatives such as D-617 or the MDR modulator SC11, which contain additional isopropyl and aminoalkyl substituents essential for their biological activity [2].

Why 2-(3,4-Dimethoxyphenyl)pentanenitrile Cannot Be Casually Substituted with Other Verapamil Scaffolds


Generic substitution within the 2-(3,4-dimethoxyphenyl)alkanenitrile family fails because the unsubstituted scaffold is pharmacologically inert; it is an intermediate, not an active principle. Critically, verapamil metabolites like D-617, which share the core name but possess a 2-isopropyl and 5-methylamino group, demonstrate a divergent pharmacological profile—they are inactive against P-glycoprotein (P-gp) at concentrations up to 100 µM while the lead compound verapamil is a potent inhibitor (IC50 1.1 µM) [1]. Therefore, procuring the simple pentanenitrile expecting intrinsic P-gp modulation or calcium channel activity will not replicate the performance of its substituted analogs.

Quantitative Differentiation Guide for 2-(3,4-Dimethoxyphenyl)pentanenitrile Against Closest Analogs


P-Glycoprotein Transport Inhibition: Inactivity vs. the Clinical Candidate Verapamil

A key differentiation for the core scaffold is its lack of intrinsic P-gp modulatory activity. While this data is derived from the closely related metabolite D-617 (which retains the 2-(3,4-dimethoxyphenyl)pentanenitrile backbone), it serves as a critical class-level inference for procurement. D-617 showed no inhibition of P-gp-mediated digoxin transport at concentrations up to 100 µM, in stark contrast to verapamil, which displayed an IC50 of 1.1 µM [1].

Multidrug Resistance P-glycoprotein Chemosensitizer

Cardiac hERG Channel Liability: Differentiated from Parent Calcium Channel Blockers

The core scaffold is associated with a low cardiovascular off-target risk that distinguishes it from the parent drug class. In Xenopus oocyte expression studies, the metabolite D-617 (structurally elaborated from the parent pentanenitrile) did not block hERG-induced potassium currents at concentrations up to 30 µM. This contrasts with the mechanism of calcium channel blockers that can exhibit hERG affinity [1].

Cardiotoxicity hERG Calcium Channel Blocker

Potency Gap in Cytotoxicity Assays: Lack of Chemosensitization vs. Norverapamil

The scaffold is fundamentally differentiated by its inability to potentiate chemotherapy. In human lymphoma cell lines, the metabolite D-617 failed to increase the cytotoxicity of vincristine, even though it retains the 2-(3,4-dimethoxyphenyl) moiety. This is in direct contrast to norverapamil and the parent drug, which produced concentration-dependent increases in chemosensitization [1].

Chemosensitization Cytotoxicity Vincristine

CYP3A Enzyme Interaction Profile: Differential Selectivity Across Isoforms

The pentanenitrile metabolite (as N-desalkylverapamil/D-617) exhibits differential selectivity for CYP3A isoforms compared to the parent drug. Verapamil and D-617 showed minimal inhibitory effect on cDNA-expressed CYP3A5 activity and did not form a metabolic intermediate complex (MIC), whereas norverapamil demonstrated significant interaction, indicating that the simple scaffold lacks the structural features required for potent CYP3A inactivation [1].

Drug Metabolism CYP3A4 CYP3A5

Procurement-Guided Application Scenarios for 2-(3,4-Dimethoxyphenyl)pentanenitrile


Synthetic Intermediate for Verapamil Metabolite and MDR Modulator Libraries

The primary and most validated application for 2-(3,4-Dimethoxyphenyl)pentanenitrile is as a synthetic building block for generating substituted libraries. As demonstrated in the literature, the scaffold is alkylated to produce key intermediates like D-617 and ultimately elaborated into potent MDR modulators such as SC11 and MM36 [1][2]. Procurement is justified for laboratories engaged in medicinal chemistry campaigns targeting P-glycoprotein or other ABC transporters.

Negative Control in Pharmacological Studies for MDR and Ion Channels

Given the established lack of activity against P-gp (up to 100 µM), hERG (up to 30 µM), and chemosensitization, the elaborated metabolite forms of this scaffold serve as high-quality negative controls [1]. Researchers can use this compound (or its simple derivatives) to validate that observed MDR reversal or calcium channel modulation is specific and not a generalized effect of the 2-(3,4-dimethoxyphenyl)alkanenitrile core.

Baseline Scaffold for CYP450 Interaction Studies

The differential CYP3A isoform interaction profile established in quantitative evidence makes this scaffold a useful starting point for drug metabolism studies. Its low affinity for CYP3A5, compared to active verapamil metabolites, allows its use in dissecting the structural determinants of CYP3A binding [2]. Procurement supports projects in ADME-Tox optimization.

Chemical Biology Probe Development (Inactive Scaffold Conjugation)

For chemical biology applications requiring an inactive 'carrier' or linker scaffold with a defined 3,4-dimethoxyphenyl moiety, this pentanenitrile represents a versatile intermediate. Its biological silence (no P-gp, hERG, or cytotoxicity activity) makes it less likely to interfere with target engagement readouts when conjugated to active moieties, as inferred from the class-level data [1].

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)pentanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.